Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate
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Overview
Description
Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate is a difluoroalkyl ketal sulfinate sodium salt. It is also referred to as Shabat sulfinate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate involves the reaction of difluoroalkyl ketal with sodium sulfinate under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide.
Substitution: The compound can undergo substitution reactions where the sulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, sulfides, and substituted ketones. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Sodium methanesulfinate: Used as a reducing agent and in the synthesis of sulfonate esters.
Sodium p-toluenesulfinate: Used in the synthesis of sulfonate esters and as a reducing agent.
Sodium triflinate: Used in the synthesis of trifluoromethylated compounds.
Sodium difluoroheptylazidosulfinate:
Uniqueness
Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate is unique due to its ability to introduce ketone functional groups on heterocyclic bioactive molecules via derivatization of C-H bonds. This property makes it a valuable reagent in the synthesis of complex bioactive compounds and pharmaceutical intermediates .
Properties
Molecular Formula |
C8H13F2NaO4S |
---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
sodium;1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate |
InChI |
InChI=1S/C8H14F2O4S.Na/c1-7(13-5-6-14-7)3-2-4-8(9,10)15(11)12;/h2-6H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
UDXMRVSKBPZBMK-UHFFFAOYSA-M |
Canonical SMILES |
CC1(OCCO1)CCCC(F)(F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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